
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxycarbonyl and mesyloxymethyl groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
The synthesis of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves several steps, typically starting with the piperidine ring as the core structure. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the mesyloxymethyl group is added via a mesylation reaction using methanesulfonyl chloride. The reaction conditions often require the use of bases such as triethylamine to neutralize the acidic by-products and facilitate the formation of the desired compound.
Industrial production methods for this compound may involve scaling up these reactions while ensuring the purity and yield are maintained. This often requires optimization of reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxycarbonyl group.
Substitution: The mesyloxymethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into its medicinal properties includes investigations into its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain targets. The mesyloxymethyl group can undergo substitution reactions, leading to the formation of active intermediates that exert biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzyloxycarbonyl-3-hydroxymethylpiperidine: This compound has a hydroxymethyl group instead of a mesyloxymethyl group, leading to different reactivity and applications.
1-Benzyloxycarbonyl-3-chloromethylpiperidine: The presence of a chloromethyl group makes this compound more reactive in substitution reactions compared to the mesyloxymethyl derivative.
1-Benzyloxycarbonyl-3-aminomethylpiperidine: The aminomethyl group introduces basicity and potential for forming hydrogen bonds, which can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C15H21NO5S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-8-5-9-16(10-14)15(17)20-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Clé InChI |
IWIASIRXAVGINH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
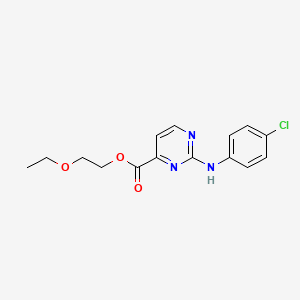
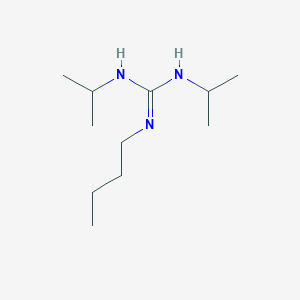
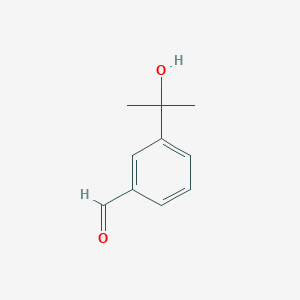

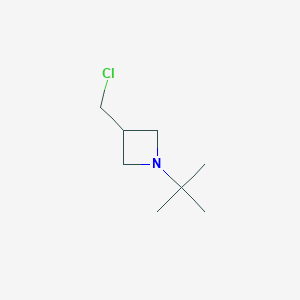
![3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enoic acid](/img/structure/B8632653.png)



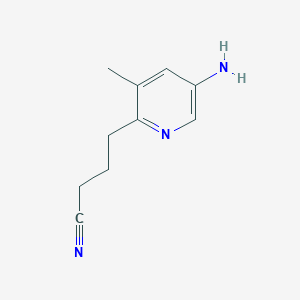
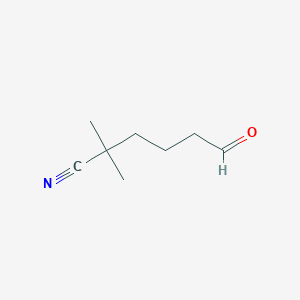
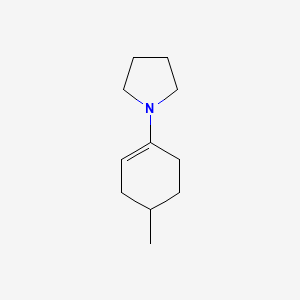

![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)
